molecular formula C14H14BrNOS B7527425 N-[(4-bromothiophen-2-yl)methyl]-N,2-dimethylbenzamide

N-[(4-bromothiophen-2-yl)methyl]-N,2-dimethylbenzamide

Cat. No. B7527425
M. Wt: 324.24 g/mol
InChI Key: OMZOTWISBDNMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-bromothiophen-2-yl)methyl]-N,2-dimethylbenzamide, commonly known as BMTM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BMTM is a member of the benzamide family and is widely used as a ligand for various receptors.

Scientific Research Applications

BMTM has been extensively studied for its applications in scientific research. It is commonly used as a ligand for various receptors, including the dopamine D3 receptor, the sigma-1 receptor, and the opioid receptor. BMTM has also been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease and depression.

Mechanism of Action

BMTM exerts its effects by binding to specific receptors in the brain and modulating their activity. For example, BMTM has been shown to act as a partial agonist at the dopamine D3 receptor, which is involved in the regulation of mood and behavior. BMTM has also been shown to act as a sigma-1 receptor agonist, which has been implicated in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
BMTM has been shown to have a number of biochemical and physiological effects. For example, BMTM has been shown to increase the release of dopamine in the brain, which may contribute to its antidepressant effects. BMTM has also been shown to increase the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMTM in lab experiments is its specificity for certain receptors. BMTM has been shown to have a high affinity for the dopamine D3 receptor, which allows for the selective modulation of this receptor in experimental settings. However, one limitation of using BMTM is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on BMTM. One area of interest is the development of more potent and selective ligands for the dopamine D3 receptor, which may have applications in the treatment of various neurological disorders. Another area of interest is the investigation of the role of BMTM in modulating other neurotransmitter systems, such as the serotonin and glutamate systems. Additionally, the development of novel delivery methods for BMTM may increase its usefulness in experimental settings.

Synthesis Methods

The synthesis of BMTM involves the reaction of 2-bromo-4'-methylthiophenylmethanamine with 2,6-dimethylbenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography.

properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-N,2-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNOS/c1-10-5-3-4-6-13(10)14(17)16(2)8-12-7-11(15)9-18-12/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZOTWISBDNMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C)CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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